molecular formula C19H21ClO6 B600863 (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 864070-37-1

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Numéro de catalogue: B600863
Numéro CAS: 864070-37-1
Poids moléculaire: 380.8 g/mol
Clé InChI: ODQAIMBPQWETBE-FQBWVUSXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Applications De Recherche Scientifique

Pharmacological Applications

  • Diabetes Management :
    • The compound is recognized for its role as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are used to manage type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
  • Cardiovascular Benefits :
    • Research indicates that SGLT2 inhibitors like O-Desethyl Dapagliflozin may provide cardiovascular protection beyond glycemic control. They have been associated with reduced risks of heart failure and improved renal outcomes in diabetic patients .
  • Anti-Cancer Properties :
    • Preliminary studies suggest that compounds similar to O-Desethyl Dapagliflozin may exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This potential application is currently under investigation in various cancer models .

Case Studies

  • Clinical Trials on SGLT2 Inhibitors :
    • A clinical trial assessing the efficacy of SGLT2 inhibitors reported significant reductions in HbA1c levels among participants treated with compounds similar to O-Desethyl Dapagliflozin. The trial also noted improvements in weight management and blood pressure control .
  • Comparative Studies :
    • Comparative studies between O-Desethyl Dapagliflozin and other SGLT2 inhibitors showed that it may have a favorable safety profile with fewer side effects related to urinary tract infections and dehydration .

Manufacturing and Stability

The synthesis of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been optimized for higher yields and purity. Recent patents describe processes that enhance stability and reduce production costs by utilizing readily available solvents and reagents .

Mécanisme D'action

Target of Action

EMpagliflozin Impurity 5, also known as (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is the predominant transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation . By inhibiting SGLT2, the compound increases urinary glucose excretion, contributing to improved glycemic control .

Mode of Action

EMpagliflozin Impurity 5 acts as an inhibitor of SGLT2 . It reduces the renal reabsorption of filtered glucose and lowers the renal tubular threshold for glucosuria . This leads to increased urinary glucose excretion, improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been shown to modulate cardiomyocyte oxidative stress, influence cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also appears to inhibit the TNFα/TLR/NF-κB signaling pathway, which is involved in inflammation and immune responses .

Pharmacokinetics

EMpagliflozin Impurity 5 is rapidly absorbed after oral administration, reaching peak plasma concentrations approximately 1.33–3.0 hours after dosing . The compound shows a biphasic decline with a mean terminal elimination half-life ranging from 10 to 19 hours . Increases in exposure (area under the plasma concentration–time curve [AUC] and maximum concentration of analyte in plasma [Cmax]) are approximately proportional with dose .

Result of Action

The inhibition of SGLT2 by EMpagliflozin Impurity 5 leads to increased urinary glucose excretion, contributing to improved glycemic control . This results in reduced fasting plasma glucose levels, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A1C (HbA1C). It also leads to significant weight reduction in patients with type 2 diabetes mellitus . Furthermore, it has been shown to reduce hospitalizations for heart failure and the number of deaths from cardiovascular causes .

Action Environment

The action of EMpagliflozin Impurity 5 can be influenced by various environmental factors. For instance, the presence of impurities in the drug can affect its efficacy and safety . Additionally, the method of drug synthesis or storage conditions can lead to the formation of organic impurities . These impurities, even in small concentrations, may affect the drug’s efficacy and safety . Therefore, quality control measures, such as the development of robust methodologies for the analysis of the drug and its impurities, are crucial .

Analyse Des Réactions Chimiques

L'O-déséthyl Dapagliflozine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais impliquent généralement des modifications des groupes hydroxyle et phényle au sein de la molécule .

Applications de la recherche scientifique

L'O-déséthyl Dapagliflozine a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour étudier le métabolisme de la dapagliflozine et de ses analogues. En biologie et en médecine, il est utilisé dans des études pharmacocinétiques et pharmacodynamiques pour comprendre ses effets sur le métabolisme du glucose et ses avantages thérapeutiques potentiels. De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les mécanismes de transport du glucose .

Mécanisme d'action

Le mécanisme d'action de l'O-déséthyl Dapagliflozine implique l'inhibition du co-transporteur sodium-glucose 2 dans les tubules rénaux proximaux. Cette inhibition réduit la réabsorption du glucose filtré à partir de la lumière tubulaire, conduisant à une augmentation de l'excrétion de glucose dans l'urine et une réduction consécutive des niveaux de glucose dans le sang. Les cibles moléculaires et les voies impliquées comprennent la protéine co-transporteur sodium-glucose 2 et les voies de signalisation associées qui régulent l'homéostasie du glucose .

Comparaison Avec Des Composés Similaires

L'O-déséthyl Dapagliflozine est similaire à d'autres inhibiteurs du co-transporteur sodium-glucose 2 tels que la canagliflozine, l'empagliflozine et l'ipragliflozine. il est unique dans son profil métabolique spécifique et les voies particulières qu'il affecte. Par rapport à l'empagliflozine, par exemple, l'O-déséthyl Dapagliflozine a un profil pharmacocinétique différent et peut présenter des effets thérapeutiques et des profils de sécurité distincts . D'autres composés similaires comprennent la dapagliflozine hydroxy-benzylique et l'oxo-dapagliflozine, qui sont également des métabolites de la dapagliflozine .

Activité Biologique

The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 333359-90-3, is a derivative of tetrahydropyran and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.

Basic Information

  • Molecular Formula : C20H23ClO6
  • Molecular Weight : 394.85 g/mol
  • Melting Point : 118 - 120 °C
  • Boiling Point : Predicted at 602.1 ± 55.0 °C
  • Density : 1.377 ± 0.06 g/cm³
  • Solubility : Slightly soluble in methanol

Structural Characteristics

The structure of the compound features a tetrahydropyran ring with hydroxymethyl and chlorophenyl substituents, contributing to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the treatment of metabolic disorders such as diabetes. Its mechanism of action appears to involve the modulation of glucose metabolism and insulin sensitivity.

  • Inhibition of Glucosidase : The compound has been shown to inhibit α-glucosidase activity, leading to reduced glucose absorption in the intestine.
  • Insulin Sensitization : It enhances insulin sensitivity in peripheral tissues, which is beneficial for managing type 2 diabetes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Diabetes Management : A study published in Diabetes Care demonstrated that derivatives of this compound improved glycemic control in diabetic models by enhancing insulin signaling pathways .
  • Cardiovascular Health : Another research highlighted its potential in reducing cardiovascular risk factors associated with diabetes, such as hypertension and dyslipidemia .
  • Toxicology Assessment : Toxicity studies have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Comparative Efficacy Table

Study ReferenceBiological ActivityFindings
Diabetes ManagementImproved glycemic control in diabetic models
Cardiovascular HealthReduced risk factors like hypertension
ToxicologyFavorable safety profile at therapeutic doses

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAIMBPQWETBE-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864070-37-1
Record name Dapagliflozin metabolite M8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-511926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?

A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of this compound, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].

Q2: What is the significance of understanding the degradation products of empagliflozin?

A2: Identifying and characterizing degradation products like this compound is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.